molecular formula C15H20ClN3O3 B2663558 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 1517549-00-6

3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B2663558
CAS No.: 1517549-00-6
M. Wt: 325.79
InChI Key: ITHFEHBSKBWROT-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride is a synthetic compound that belongs to the class of triazaspiro compounds. These compounds are known for their unique structural features and potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves multiple steps. One common method involves the reaction of 4-methoxybenzylamine with a suitable cyclic anhydride to form the intermediate. This intermediate is then reacted with a triaza compound under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening and automated synthesis techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with delta opioid receptors. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events. This activation can result in various physiological effects, including analgesia and modulation of mood .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazaspiro derivatives such as:

Uniqueness

What sets 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride apart from similar compounds is its specific structural configuration and its selective agonist activity at delta opioid receptors. This selectivity makes it a promising candidate for further drug development and research .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3.ClH/c1-21-12-5-3-11(4-6-12)9-18-13(19)15(17-14(18)20)7-2-8-16-10-15;/h3-6,16H,2,7-10H2,1H3,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHFEHBSKBWROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3(CCCNC3)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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